4-Bromo-3,6-difluoro-2-nitrobenzenamine
Description
4-Bromo-3,6-difluoro-2-nitrobenzenamine is a halogenated aromatic compound featuring a bromine atom at position 4, fluorine atoms at positions 3 and 6, and a nitro group at position 2 on a benzenamine backbone.
Properties
Molecular Formula |
C6H3BrF2N2O2 |
|---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
4-bromo-3,6-difluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI Key |
AUGCDWHRNBMAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
The following analysis compares 4-Bromo-3,6-difluoro-2-nitrobenzenamine with structurally related compounds, focusing on substituent effects, physical-chemical properties, and applications.
Substituent Position and Functional Group Analysis
Key Observations :
- Electron-withdrawing effects : The nitro group at position 2 in the target compound reduces electron density at the benzene ring, enhancing electrophilic substitution resistance compared to analogs like 4-Bromo-3-fluoro-2-nitroaniline .
- Fluorine substitution: Fluorine at positions 3 and 6 may increase lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in pharmaceutical intermediates .
Physical-Chemical Properties
Key Observations :
- Melting points : Nitro groups (e.g., in 4-Bromo-3,5-dinitroaniline) increase melting points compared to fluorine-substituted analogs due to stronger intermolecular forces .
- Analytical data : The target compound’s LCMS and HPLC profiles (if synthesized) would likely resemble those of related intermediates, such as m/z ~265 [M+H]+ and retention times <2 minutes under similar conditions .
Biological Activity
4-Bromo-3,6-difluoro-2-nitrobenzenamine is a halogenated aromatic compound with potential biological significance due to its unique structural features. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H4BrF2N2O2 and features a benzene ring substituted with bromine, two fluorine atoms, and a nitro group. The presence of these substituents influences its lipophilicity and reactivity, potentially affecting its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C6H4BrF2N2O2 |
| Molecular Weight | 221.01 g/mol |
| Lipophilicity | Estimated log P ~ 2.42 |
Biological Activity Overview
The biological activity of this compound can be inferred from studies on structurally similar compounds. Generally, halogenated nitroanilines exhibit various biological activities, including:
- Antimicrobial Activity : Many nitroaromatic compounds are known for their antibacterial properties. For instance, derivatives of nitroanilines have shown efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.
- Reactive Oxygen Species Generation : The nitro group can be reduced intracellularly to form reactive intermediates that damage cellular components.
- Enzyme Interaction : The structural configuration allows for interactions with enzymes such as cytochrome P450s, impacting drug metabolism.
- Membrane Disruption : The lipophilic nature may facilitate membrane penetration, leading to altered membrane integrity and function.
Antimicrobial Activity
A study examining various nitroaniline derivatives found that compounds with similar halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower for compounds with multiple halogen substitutions compared to their non-halogenated counterparts.
Anticancer Effects
Research conducted on structurally related compounds indicated that certain nitroanilines could inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative similar to this compound was shown to activate caspase pathways in breast cancer cell lines.
Toxicological Profile
While specific toxicity data for this compound is limited, related compounds often exhibit irritant properties. Safety assessments should consider the potential for skin irritation and respiratory effects upon exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
